10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15796156
InChI: InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17)
SMILES:
Molecular Formula: C12H9N3OS
Molecular Weight: 243.29 g/mol

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one

CAS No.:

Cat. No.: VC15796156

Molecular Formula: C12H9N3OS

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one -

Specification

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
IUPAC Name 10-methyl-2-sulfanylidenepyrimido[4,5-b]quinolin-4-one
Standard InChI InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17)
Standard InChI Key MCNUWKLHPNSTCA-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C3C1=NC(=S)NC3=O

Introduction

10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one is a complex heterocyclic compound belonging to the pyrimidoquinoline class. This class of compounds is renowned for its diverse biological activities and potential therapeutic applications. The compound's structure features a pyrimidine ring fused to a quinoline moiety, along with a thioxo group, which significantly influences its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one typically involves multi-step synthetic routes. Common methods include:

  • Conventional Heating Methods: These involve reflux conditions to facilitate the formation of the pyrimidoquinoline core.

  • Unconventional Methods: Techniques like ultrasound-assisted synthesis are increasingly used to enhance reaction efficiency and yield.

Biological Activities and Potential Applications

Compounds within the pyrimidoquinoline class exhibit a range of biological activities, including anticancer, antimicrobial, and potential hypoglycemic effects. The specific mechanisms underlying these activities are subjects of ongoing research.

CompoundBiological ActivityUnique Features
6-Amino-pyrimido[4,5-b]quinolineAnticancer propertiesStrong binding affinity
5-Aryl-tetrahydropyrimido[4,5-b]quinolineAntimicrobial activityDiverse aryl substitutions
7-Methylpyrimido[4,5-b]quinolinePotential hypoglycemic effectsMethyl substitution

Interaction Studies and Therapeutic Potential

Interaction studies involving 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one focus on its binding affinity with various biological targets. These studies are essential for identifying the therapeutic potential and optimizing the efficacy of this compound.

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